molecular formula C19H13F3N2O3 B2362535 methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate CAS No. 877962-50-0

methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate

Cat. No.: B2362535
CAS No.: 877962-50-0
M. Wt: 374.319
InChI Key: RVJDWWRDXARAAR-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of methyl 4-formylbenzoate with 2-(trifluoromethyl)aniline in the presence of a base, followed by the addition of cyanoacetic acid and a suitable catalyst to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group significantly influences the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c1-27-18(26)13-8-6-12(7-9-13)10-14(11-23)17(25)24-16-5-3-2-4-15(16)19(20,21)22/h2-10H,1H3,(H,24,25)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDWWRDXARAAR-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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